5,6-dihydro-4H-thieno[2,3-c]pyrrole
Overview
Description
“5,6-dihydro-4H-thieno[2,3-c]pyrrole” is a compound that has been studied for its potential use in the treatment of cancer . It is capable of acting as an inhibitor of the small ubiquitin-like modifier (SUMO) family of proteins .
Synthesis Analysis
The synthesis of “this compound” involves a series of chemical reactions. For instance, a general, convenient route toward N-substituted 5,6-dihydro-4H-thieno[3,4-c]pyrroles was accomplished by the reductive amination of 2,5-dimethylthiophene-3,4-dicarbaldehyde with various primary amines in a solution of sodium cyanoborohydride and methanol/acetic acid .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using density functional theory (DFT) at the B3LYP/6-31G (d) level . This allows for the determination of optimized geometries, electron-state-density distributions, and highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy levels .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve multiple steps. For example, the Stille polymerization of the brominated ttTPD and stannylated simple thiophene (T) finally gave a promising PT-ttTPD polymer showing well-ordered inter-chain orientation in the BHJ active layer .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined through various methods. For instance, its optical, electrochemical, and photovoltaic properties were investigated in one study .Scientific Research Applications
1. Scaffold for Compound Libraries in Drug Discovery
5,6-Dihydro-4H-thieno[2,3-c]pyrrole and its derivatives, like hexahydro-2H-thieno[2,3-c]pyrrole, have been proposed as low molecular weight polar scaffolds for constructing compound libraries in the search for new drugs. Practical syntheses of these derivatives have been developed, demonstrating the potential of these scaffolds to generate libraries of 3D-shaped molecules which can be significant in pharmaceutical research (Yarmolchuk et al., 2011).
2. Electropolymerization and Redox Properties
The synthesis and electropolymerization of thieno[3,4-c]pyrrole-based monomers have been explored for their redox and optical properties. These properties are important in the development of materials with potential applications in electronics and energy storage (Çakal et al., 2020).
3. Organic Electronics and Photothermal Conversion
Thieno-isoindigo derivatives based on this compound have been synthesized for use in organic electronics. Their applications include ambipolar field-effect transistors and photothermal conversion, demonstrating the material's ability to convert near-infrared light to heat efficiently (Zhang et al., 2017).
4. Dye-Sensitized Solar Cells
Asymmetric thieno[2',3':4,5]thieno[3,2-b]thieno[2,3-d]pyrrole-based sensitizers have been synthesized using this chemical structure. They exhibit high photocurrents and power conversion efficiency in dye-sensitized solar cells, highlighting their potential in solar energy applications (Wang et al., 2017).
5. Polymer Solar Cells
Thieno[3,4-c]pyrrole-based copolymers have been synthesized and used as donor materials in polymer solar cells, showing power conversion efficiencies under specific illumination conditions. This highlights their potential in renewable energy technologies (Badgujar et al., 2015).
Mechanism of Action
Target of Action
The primary target of 5,6-dihydro-4H-thieno[2,3-c]pyrrole is the small ubiquitin-like modifier (SUMO) family of proteins . These proteins play a crucial role in the post-translational modification of other proteins, which can affect their localization, activity, and stability .
Mode of Action
This compound acts as an inhibitor of the SUMO family of proteins . It interferes with the activity of an E1 enzyme, which is involved in the initial steps of SUMOylation . By inhibiting this enzyme, this compound can disrupt the SUMOylation process, leading to changes in the function of the proteins that would normally be modified .
Biochemical Pathways
The inhibition of SUMOylation by this compound can affect multiple biochemical pathways. SUMOylation is involved in various cellular processes, including DNA repair, transcriptional regulation, apoptosis, protein stability, response to stress, and cell cycle progression . Therefore, the inhibition of this process can have wide-ranging effects on cellular function .
Result of Action
The inhibition of SUMOylation by this compound can lead to changes in the function of many proteins, potentially disrupting the processes they are involved in . This can result in various molecular and cellular effects, depending on the specific proteins and processes affected . For example, the compound may be used in the treatment of cancer, as the disruption of SUMOylation can affect the growth and survival of cancer cells .
Future Directions
Biochemical Analysis
Biochemical Properties
5,6-Dihydro-4H-thieno[2,3-c]pyrrole plays a crucial role in biochemical reactions, particularly as an inhibitor of the small ubiquitin-like modifier (SUMO) family of proteins . This compound interacts with enzymes such as E1, which is involved in the SUMOylation process. By inhibiting E1, this compound can modulate the SUMOylation pathway, affecting various cellular processes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a SUMO inhibitor can lead to alterations in the SUMOylation of target proteins, thereby impacting cell function and signaling pathways . Additionally, this compound has demonstrated potential anticancer properties by affecting the proliferation and survival of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of the E1 enzyme, inhibiting its activity and preventing the SUMOylation of target proteins . This inhibition can lead to changes in gene expression and cellular responses, making it a potent modulator of cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of the SUMOylation pathway . Its degradation over time can lead to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the SUMOylation pathway without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the SUMOylation of metabolic enzymes, thereby influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity . The transport and distribution mechanisms ensure that this compound reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to effectively inhibit the SUMOylation pathway and modulate cellular processes .
Properties
IUPAC Name |
5,6-dihydro-4H-thieno[2,3-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-2-8-6-4-7-3-5(1)6/h1-2,7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIZNFIPIKPITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 5,6-dihydro-4H-thieno[2,3-c]pyrroles be synthesized?
A1: These compounds are synthesized through a ring closure reaction. This involves reacting methyl 2,3-bis(chloromethyl)thiophene-5-carboxylate with various primary amines. [] You can find more details about this reaction in the paper "Iso-anellated thienopyrroles: The chemistry of 5,6-dihydro-4H-thieno[2,3-c]pyrroles and 5H-thieno[2,3-c]pyrroles."
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